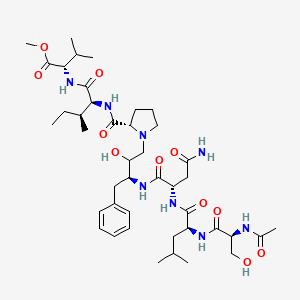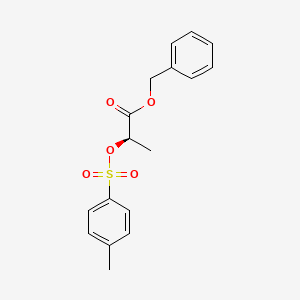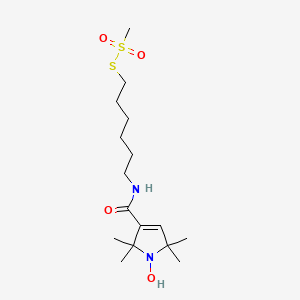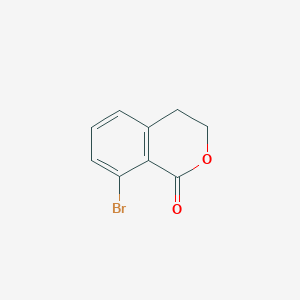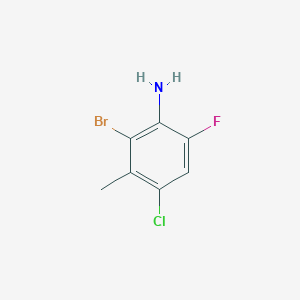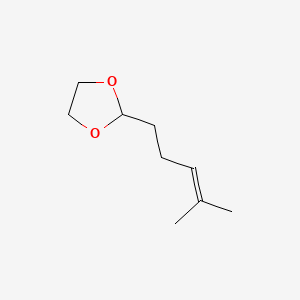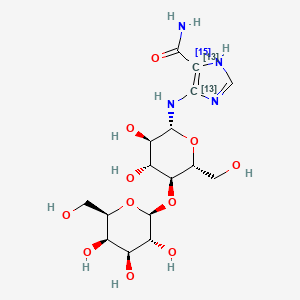
2-Amino-6-hydroxy-7,9-dimethyl-purinium p-Toluenesulfonate; Herbipoline Hemitosylate; 2-Amino-1,6-dihydro-7,9-dimethyl-6-oxopurinium Hydroxide Hemitosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9-Dimethylguanine Hemitosylate is an organic compound with the molecular formula C14H17N5O4S It is a derivative of guanine, a nucleobase found in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Dimethylguanine Hemitosylate typically involves the methylation of guanine. The process begins with the reaction of guanine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of 7,9-Dimethylguanine Hemitosylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 7,9-Dimethylguanine Hemitosylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMSO or acetonitrile.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of 7,9-Dimethylguanine Hemitosylate.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methyl groups.
Applications De Recherche Scientifique
7,9-Dimethylguanine Hemitosylate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of nucleobase derivatives.
Biology: Employed in studies related to DNA and RNA modifications, as well as in the investigation of nucleic acid interactions.
Industry: Utilized in the synthesis of specialized chemicals and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of 7,9-Dimethylguanine Hemitosylate involves its interaction with nucleic acids. The compound can form hydrogen bonds with complementary nucleobases, influencing the stability and structure of DNA and RNA. It can also participate in enzymatic reactions, acting as a substrate or inhibitor for specific enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
7-Methylguanine: A methylated derivative of guanine with one methyl group.
9-Methylguanine: Another methylated derivative with a single methyl group at a different position.
7,9-Dimethyladenine: A compound similar to 7,9-Dimethylguanine Hemitosylate but with adenine as the base.
Uniqueness: 7,9-Dimethylguanine Hemitosylate is unique due to the presence of two methyl groups at specific positions on the guanine base. This structural modification imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C21H26N10O5S |
|---|---|
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
2-amino-7,9-dimethylpurin-9-ium-6-olate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/2C7H9N5O.C7H8O3S/c2*1-11-3-12(2)5-4(11)6(13)10-7(8)9-5;1-6-2-4-7(5-3-6)11(8,9)10/h2*3H,1-2H3,(H2-,8,9,10,13);2-5H,1H3,(H,8,9,10) |
Clé InChI |
IAENIIQKBLERCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C.CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



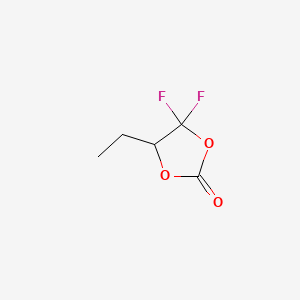
![sodium;2-[4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoate](/img/structure/B13839396.png)

